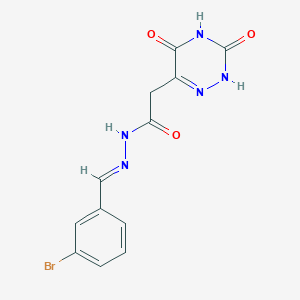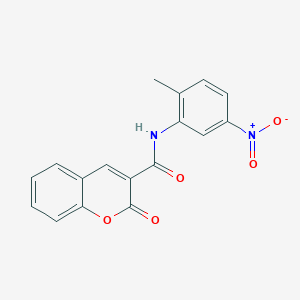
5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" often involves intricate chemical reactions that ensure the precise incorporation of functional groups into the desired molecular framework. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines, highlighting a method that could potentially be adapted for the synthesis of our compound of interest (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Quantum-chemical calculations can provide insights into the energies of formation, enthalpies, and entropies of various conformers, which are crucial for understanding the molecular structure of complex organic compounds. Such analyses enable the prediction of the compound's behavior in different environments (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" can be elucidated through studies on similar compounds. For example, the oxidation of di-tert-butyl naphthols and subsequent reactions provide insights into possible chemical pathways and transformations that our compound could undergo (Schneider et al., 1984).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as carbacylamidophosphates, reveal the impact of molecular structure on physical properties like solubility and crystal structure. These properties are essential for determining the compound's applicability in various scientific domains (Gholivand et al., 2009).
科学的研究の応用
Advances in Bio-based Polyester Monomers
Recent research has highlighted the significance of furan derivatives, like 2,5-furandicarboxylic acid (FDCA), as sustainable alternatives to petroleum-based monomers for polyester production. FDCA, derived from lignocellulosic biomass, is a promising replacement for terephthalic acid in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) production. This transition to biomass-based polyesters signifies a pivotal shift towards reducing reliance on fossil fuels and enhancing the sustainability of polymer industries. The research delves into various catalytic pathways for FDCA synthesis from biomass and its derivatives, highlighting the role of oxidation catalysts and the challenges in reaction mechanisms (Junhua Zhang et al., 2015).
Innovative Polyesters from Bio-based Monomers
The exploration of polyesters derived from FDCA, owing to its structural similarity to petroleum-based terephthalic acid, has expanded significantly. FDCA-based polymers are being investigated for their potential to create materials with enhanced properties such as thermo-mechanical strength, biodegradability, and liquid crystalline features. These studies not only focus on the synthesis and optimization of such renewable polymers but also on their diverse applications, ranging from packaging materials to textiles and coatings (A. Sousa et al., 2015).
Catalytic Systems for FDCA Production
Research into efficient catalytic systems for the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has shown promising results. Heteropoly acids (HPAs) in ionic liquid/heteropoly acid (IL-HPA) systems have demonstrated high activity and selectivity for FDCA production, with an FDCA yield of 89% under optimized conditions. This work underscores the potential of using renewable carbohydrates for FDCA production, which is crucial for the development of sustainable polymer industries (Ruru Chen et al., 2019).
特性
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-16(12-18(23-13)20(2,3)4)19(22)21-17-11-7-9-14-8-5-6-10-15(14)17/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWYVUEOCQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)


![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)